Cevimeline is a synthetic compound classified as a muscarinic agonist, primarily used for the treatment of dry mouth (xerostomia) associated with Sjögren's syndrome. It acts on muscarinic acetylcholine receptors M1 and M3, mimicking the effects of acetylcholine to stimulate salivary secretion. The compound is marketed under the brand name Evoxac and has been approved by the Food and Drug Administration for its therapeutic use .
Cevimeline can be synthesized through various methods, including the preparation of cis-cevimeline from a mixture of cis and trans forms. One notable method involves salifying the mixture with chiral acids and recrystallizing to isolate the desired isomer. The process includes several steps:
The synthesis process emphasizes low toxicity solvents to minimize environmental impact while maintaining cost-effectiveness. This method has shown to produce high-purity cis-cevimeline, enhancing its market competitiveness .
Cevimeline undergoes various metabolic transformations primarily in the liver through cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. Key metabolic pathways include:
These reactions highlight the compound's metabolic stability and potential interactions with other drugs that may inhibit these enzymes.
Cevimeline acts as an agonist for muscarinic acetylcholine receptors M1 and M3, leading to increased secretion from exocrine glands such as salivary glands. This mechanism enhances salivation in patients suffering from dry mouth conditions associated with Sjögren's syndrome:
Cevimeline is primarily used in clinical settings for:
Cholinergic neurotransmission relies on acetylcholine (ACh) as a primary neurotransmitter, exerting effects through two receptor classes: nicotinic (ligand-gated ion channels) and muscarinic (G protein-coupled receptors). Muscarinic receptors comprise five subtypes (M1–M5), each with distinct signaling pathways and tissue distributions:
Table 1: Muscarinic Receptor Subtypes and Functional Roles
| Subtype | G Protein | Primary Tissues | Physiological Effects |
|---|---|---|---|
| M1 | Gq/11 | CNS, secretory glands | Cognition, secretion |
| M2 | Gi/o | Cardiac, nerves | Bradycardia, presynaptic inhibition |
| M3 | Gq/11 | Glands, smooth muscle | Secretion, smooth muscle contraction |
| M4/M5 | Gi/o (M4), Gq/11 (M5) | CNS | Neurotransmitter modulation |
Non-selective muscarinic agonists (e.g., pilocarpine, bethanechol) activate all receptor subtypes, leading to dose-limiting adverse effects:
Selective M1/M3 agonists were designed to target secretory and cognitive functions while minimizing cardiac/pulmonary effects. Therapeutically, this specificity is critical for:
Cevimeline (initially designated AF102B or SNI-2011) emerged in the 1990s as a rigid quinuclidine derivative of acetylcholine, designed to resist hydrolysis by acetylcholinesterase. Key milestones include:
Table 2: Cevimeline’s Muscarinic Receptor Affinity Profile
| Receptor Subtype | EC50 (μM) | Selectivity Ratio (vs. M1) | Functional Response |
|---|---|---|---|
| M1 | 0.023 | 1.0 | IP3 production, cognition |
| M2 | 1.04 | 46-fold lower | Cardiac inhibition |
| M3 | 0.048 | 2-fold lower | Secretion, smooth muscle contraction |
| M4 | 1.31 | 43-fold lower | Not clinically significant |
| M5 | 0.063 | 3-fold lower | Limited tissue expression |
Table 3: Pharmacokinetic Properties of Cevimeline
| Parameter | Value | Clinical Relevance |
|---|---|---|
| Bioavailability | >88% (oral) | Rapid systemic exposure |
| Tmax | 1.5–2 hours | Peak effect within 2 hours |
| Protein binding | <20% | Minimal drug interactions |
| Metabolism | Hepatic (CYP2D6, CYP3A4) | Polymorphism risk (poor metabolizers) |
| Half-life | 5 ± 1 hours | TID dosing sufficient |
| Excretion | 84% renal (24 hours) | Caution in renal impairment |
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2